molecular formula C7H9NO3 B064861 2FF8DPG57Y CAS No. 171369-52-1

2FF8DPG57Y

Cat. No.: B064861
CAS No.: 171369-52-1
M. Wt: 155.15 g/mol
InChI Key: USQKJVRETHWJNS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one is a chemical compound with the molecular formula C7H9NO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one typically involves the reaction of 2-methyl-3-pyridinol with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-hydroxy-2-(formylmethyl)-1-methylpyridin-4-one, while reduction may produce 3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-ol.

Scientific Research Applications

3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methylpyridine: A derivative of pyridine with similar chemical properties but lacking the hydroxymethyl group.

    2-Hydroxymethylpyridine: Another pyridine derivative with a hydroxymethyl group but different substitution patterns.

Uniqueness

3-Hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

171369-52-1

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one

InChI

InChI=1S/C7H9NO3/c1-8-3-2-6(10)7(11)5(8)4-9/h2-3,9,11H,4H2,1H3

InChI Key

USQKJVRETHWJNS-UHFFFAOYSA-N

SMILES

CN1C=CC(=O)C(=C1CO)O

Canonical SMILES

CN1C=CC(=O)C(=C1CO)O

Synonyms

4(1H)-Pyridinone, 3-hydroxy-2-(hydroxymethyl)-1-methyl- (9CI)

Origin of Product

United States

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